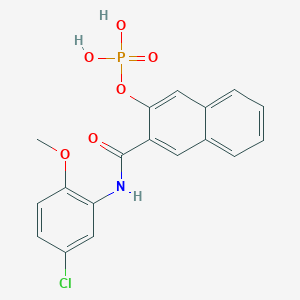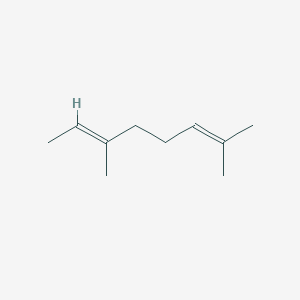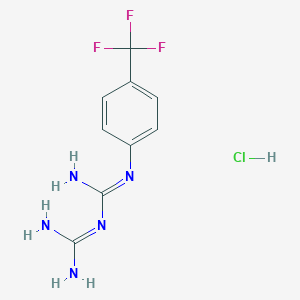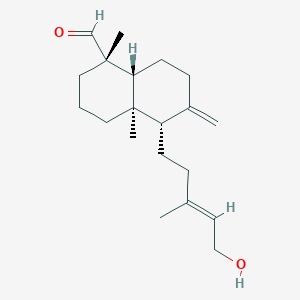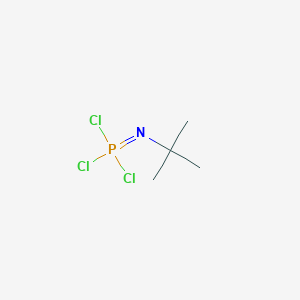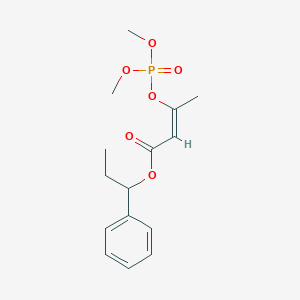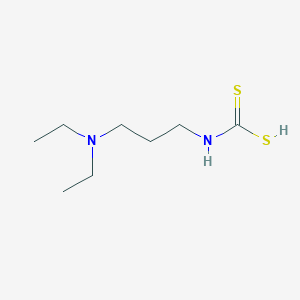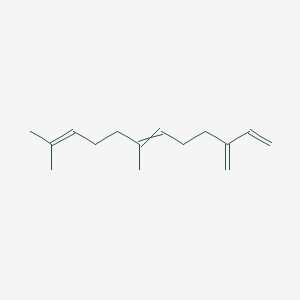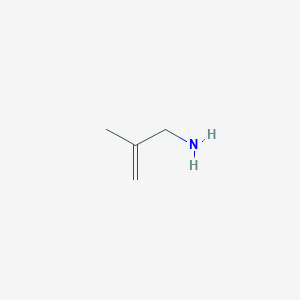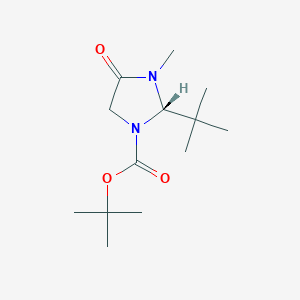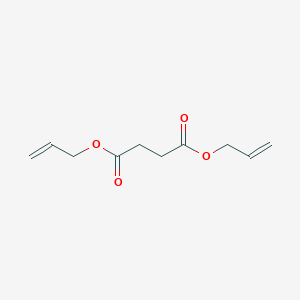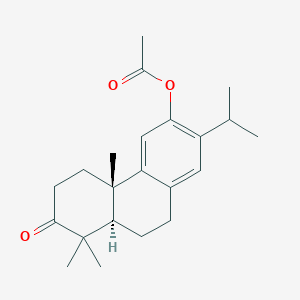
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon, also known as 7α-Acetoxy-6β, 14β-dimethyl-17β-hydroxy-delta-4,5-steroid, is a synthetic steroid that has been widely used in scientific research. This steroid has a complex structure, and its synthesis requires a multi-step process. The purpose of
Mécanisme D'action
The mechanism of action of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is not fully understood. However, it is believed to act as a ligand for steroid receptors, which are located in the cytoplasm and nucleus of cells. Once bound to the receptor, the steroid-receptor complex can interact with DNA and regulate gene expression.
Effets Biochimiques Et Physiologiques
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been shown to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in certain cell types. Additionally, it has been shown to modulate the immune response and have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon in lab experiments is its stability. It can be stored for long periods without degradation, making it a useful tool for long-term studies. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous steroids.
Orientations Futures
There are several potential future directions for research involving (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon. One potential direction is to investigate its effects on different cell types and in different disease models. Additionally, it may be useful to investigate its potential as a therapeutic agent for certain diseases. Finally, further research is needed to fully understand its mechanism of action and how it interacts with steroid receptors.
In conclusion, (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is a synthetic steroid that has been extensively used in scientific research. Its multi-step synthesis process makes it a valuable tool for studying the structure and function of steroids. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Méthodes De Synthèse
The synthesis of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon involves a multi-step process that includes the reaction of a ketone with an aldehyde, followed by reduction and acetylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been used extensively in scientific research as a model compound for studying the structure and function of steroids. It has been used in studies to investigate the effects of steroids on gene expression, protein synthesis, and cell growth. Additionally, it has been used in studies to evaluate the efficacy of new drugs for treating steroid-related diseases.
Propriétés
Numéro CAS |
18385-56-3 |
|---|---|
Nom du produit |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon |
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19H,7-10H2,1-6H3/t19-,22+/m0/s1 |
Clé InChI |
ZZXCGSMAGGEMLX-SIKLNZKXSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Synonymes |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aα-hexahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
